methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride
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Overview
Description
Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride is a chemical compound that belongs to the class of fluorinated aromatic esters It is characterized by the presence of a fluorine atom at the second position and a piperazine ring at the fifth position of the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Fluorination: The amino group is replaced with a fluorine atom through a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Piperazine Introduction: The fluorinated intermediate is then reacted with piperazine under basic conditions to introduce the piperazine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-5-(morpholin-1-yl)benzoate hydrochloride
- Methyl 2-chloro-5-(piperazin-1-yl)benzoate hydrochloride
- Methyl 2-fluoro-5-(piperidin-1-yl)benzoate hydrochloride
Uniqueness
Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride is unique due to the presence of both a fluorine atom and a piperazine ring, which confer distinct chemical and biological properties. The fluorine atom enhances metabolic stability and bioavailability, while the piperazine ring provides a versatile scaffold for interaction with biological targets.
Properties
CAS No. |
2703781-08-0 |
---|---|
Molecular Formula |
C12H16ClFN2O2 |
Molecular Weight |
274.7 |
Purity |
95 |
Origin of Product |
United States |
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